molecular formula C7H8BNO4 B590794 (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid CAS No. 1150114-30-9

(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid

Cat. No.: B590794
CAS No.: 1150114-30-9
M. Wt: 180.954
InChI Key: ZTZZDNQZEWCDEP-UHFFFAOYSA-N
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Description

(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C7H8BNO4. It is a derivative of pyridine and contains a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-(methoxycarbonyl)pyridine with a boron reagent under specific conditions. For example, the hydroboration of 2-(methoxycarbonyl)pyridine with a borane reagent can yield the desired boronic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes. These processes are optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Methoxycarbonyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. Its methoxycarbonyl group also provides additional functionality that can be exploited in synthetic applications .

Properties

IUPAC Name

(2-methoxycarbonylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-13-7(10)6-4-5(8(11)12)2-3-9-6/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZZDNQZEWCDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674862
Record name [2-(Methoxycarbonyl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-30-9
Record name 2-Pyridinecarboxylic acid, 4-borono-, 2-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methoxycarbonyl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methoxycarbonyl)pyridine-4-boronic acid
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